Methyl 2-(4-bromophenyl)-2-hydroxyacetate
Overview
Description
“Methyl 2-(4-bromophenyl)-2-hydroxyacetate” is a compound that is a derivative of phenylacetic acid . It contains a bromine atom in the para position . It is also known as “Methyl 4-bromophenylacetate” and is used in organic synthesis .
Synthesis Analysis
The synthesis of “Methyl 2-(4-bromophenyl)-2-hydroxyacetate” can be achieved through a reliable one-step process . This involves the Fischer esterification, which is a process of refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .Chemical Reactions Analysis
“Methyl 2-(4-bromophenyl)-2-hydroxyacetate” can undergo various chemical reactions. For instance, it can be converted into a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid can be made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromophenyl)-2-hydroxyacetate” is a colorless to light yellow liquid with a special smell . Its boiling point is 246-248 degrees Celsius and its density is 1.499 g/mL . It is soluble in many organic solvents such as ethanol, chloroform, and dichloromethane .Scientific Research Applications
Crystal Structure Analysis
- Methyl 2-(4-bromophenyl)-2-hydroxyacetate has been involved in studies examining crystal structures. For instance, Lee, Ryu, and Junseong Lee (2017) investigated the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a compound synthesized from reactions involving methyl 2-bromoacetate, revealing insights into molecular arrangements and interactions (Lee, Ryu, & Lee, 2017).
Organic Synthesis and Reactions
- The compound has been utilized in organic synthesis processes. For example, Dorn, Katritzky, and Nesbit (1967) described the orientation of quaternised piperidines, where 4-Hydroxy-1-methyl-4-phenylpiperidine is quaternised by ethyl bromoacetate (Dorn, Katritzky, & Nesbit, 1967).
Drug Intermediate Experimentation
- It is also used in the preparation of drug intermediates. Min (2015) designed an organic experiment for a drug intermediate using methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate derived from 2-bromothiophene, emphasizing its educational value in enhancing students' interest in scientific research and experimental skills (Min, 2015).
Polymerization Studies
- In polymer science, Moszner, Zeuner, Fischer, Rheinberger, Meijere, and Bagutski (2003) investigated the polymerization of cyclic monomers including methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, derived from methyl 2-(cyclopentene- 1-yl)-2-hydroxyacetate, demonstrating its role in creating polymers with specific properties (Moszner et al., 2003).
Biomedical Applications
- The compound has shown potential in biomedical applications. Ryzhkova, Ryzhkov, and Elinson (2020) synthesized a new compound involving 3-(4-bromophenyl)isoxazol-5(2H)-one, highlighting its promise for regulating inflammatory diseases as inferred from docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Pharmaceutical Synthesis
- Its role in the synthesis of pharmaceutical compounds is notable. Fu De-cai (2008) studied the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4piperidinyl ester, an important intermediate of propiverine hydrochloride, where methyl 2,2-diphenyl-2-hydroxyacetate plays a key role (Fu De-cai, 2008).
Safety And Hazards
This compound should be handled with care to avoid all personal contact, including inhalation . It should be used in a well-ventilated area and contact with moisture should be avoided . Protective clothing should be worn when there is a risk of exposure . If swallowed, immediate medical assistance should be sought .
Future Directions
The future directions for “Methyl 2-(4-bromophenyl)-2-hydroxyacetate” could involve further exploration of its potential uses in various fields. For instance, it could be studied for its potential antimicrobial and antiproliferative properties . Additionally, its derivatives could be synthesized and studied for their properties and potential applications .
properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-hydroxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQIRYOPPDMWPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296766 | |
Record name | Methyl 4-bromo-α-hydroxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)-2-hydroxyacetate | |
CAS RN |
127709-20-0 | |
Record name | Methyl 4-bromo-α-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127709-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-α-hydroxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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